11-[(5Z)-5-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)UNDECANOIC ACID is a complex organic compound characterized by its unique structure, which includes an indole moiety, a thiazolidinone ring, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)UNDECANOIC ACID typically involves multi-step organic reactions. The key steps include the formation of the indole moiety, the construction of the thiazolidinone ring, and the attachment of the undecanoic acid chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply to scale up the production if needed.
Chemical Reactions Analysis
Types of Reactions
11-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)UNDECANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent choice, are tailored to achieve the desired reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
11-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)UNDECANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 11-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)UNDECANOIC ACID involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 11-[(5Z)-5-(2,6-DICHLOROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]UNDECANOIC ACID
- 11-[(5Z)-5-(1-ALLYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]UNDECANOIC ACID
- 11-[(5Z)-5-(1-ETHYL-2-OXO-3-INDOLYLIDENE)-4-OXO-2-SULFANYLIDENE-3-THIAZOLIDINYL]UNDECANOIC ACID
Uniqueness
What sets 11-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)UNDECANOIC ACID apart is its specific combination of functional groups and structural elements.
Properties
Molecular Formula |
C31H35N3O5S2 |
---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
11-[(5Z)-5-[1-[2-(2-methylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C31H35N3O5S2/c1-21-14-9-11-16-23(21)32-25(35)20-34-24-17-12-10-15-22(24)27(29(34)38)28-30(39)33(31(40)41-28)19-13-7-5-3-2-4-6-8-18-26(36)37/h9-12,14-17H,2-8,13,18-20H2,1H3,(H,32,35)(H,36,37)/b28-27- |
InChI Key |
QLPIUQGTQFAVIH-DQSJHHFOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCCCCCCC(=O)O)/C2=O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCCCCCCC(=O)O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.